2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate

CAS No.: 1171919-24-6

Cat. No.: VC3358974

Molecular Formula: C13H6Cl3F3O3S

Molecular Weight: 405.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171919-24-6 |

|---|---|

| Molecular Formula | C13H6Cl3F3O3S |

| Molecular Weight | 405.6 g/mol |

| IUPAC Name | (2,4,6-trichlorophenyl) 3-(trifluoromethyl)benzenesulfonate |

| Standard InChI | InChI=1S/C13H6Cl3F3O3S/c14-8-5-10(15)12(11(16)6-8)22-23(20,21)9-3-1-2-7(4-9)13(17,18)19/h1-6H |

| Standard InChI Key | QQSCBHIFJGHKLD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Identity and Composition

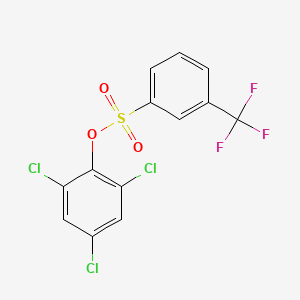

2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate is identified by CAS number 1171919-24-6 and possesses the molecular formula C13H6Cl3F3O3S . The compound features a 2,4,6-trichlorophenyl group linked to a 3-(trifluoromethyl)benzenesulfonate moiety through an ester bond. This structural arrangement contributes to its unique chemical properties and reactivity profile, particularly in nucleophilic substitution reactions. The molecular weight of the compound is 405.60 g/mol, which positions it in the medium-weight range for organic reagents used in synthetic chemistry . This specific molecular architecture with electron-withdrawing groups on both aromatic rings creates distinctive electronic properties that influence its reactivity.

Physical Characteristics

The compound exists as a solid at room temperature with a defined melting point range of 112-114°C . This relatively high melting point indicates significant intermolecular forces, likely due to the presence of multiple halogen atoms and the sulfonate group. Based on predictive models, the compound has an estimated boiling point of 463.9±45.0°C and a density of approximately 1.606±0.06 g/cm³ . These physical properties have important implications for its handling, storage, and application in synthetic procedures, particularly when considering solubility in various organic solvents and reaction conditions.

Table 1: Physical Properties of 2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | |

| Melting Point | 112-114°C | |

| Boiling Point (Predicted) | 463.9±45.0°C | |

| Density (Predicted) | 1.606±0.06 g/cm³ | |

| Molecular Weight | 405.60 g/mol | |

| Hazard Classification | IRRITANT |

Structural Comparison with Related Compounds

The structure of 2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate shares similarities with other trichlorophenyl sulfonate esters but differs in the specific substituent on the benzenesulfonate portion. A closely related compound is 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate (CAS: 1171919-27-9), which features a trifluoromethoxy group at the para position instead of a trifluoromethyl group at the meta position . This positional isomerism can result in different reactivity patterns and physical properties. Both compounds belong to the broader class of trichlorophenyl sulfonate esters, which have been developed as alternatives to pentafluorophenyl (PFP) sulfonate esters for certain synthetic applications .

Synthesis Methods and Reactivity

General Synthetic Approaches

The synthesis of 2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate can be achieved through established methods for preparing trichlorophenyl sulfonate esters. One common approach involves the direct synthesis from the corresponding sulfonic acid via activation with triphenylphosphine ditriflate . This method has been documented to produce trichlorophenyl sulfonate esters in moderate to excellent yields. The reaction typically proceeds through the formation of an activated sulfonic acid intermediate, which then undergoes nucleophilic attack by 2,4,6-trichlorophenol to form the desired sulfonate ester product.

The reaction can be represented as:

3-(Trifluoromethyl)benzenesulfonic acid + 2,4,6-Trichlorophenol + Activating agent → 2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate

Reactivity Profile

The reactivity of 2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate is largely influenced by the electronic effects of its constituent groups. The trichlorophenyl group serves as a good leaving group in nucleophilic substitution reactions, making the compound reactive toward nucleophiles such as amines . The presence of the trifluoromethyl group on the benzenesulfonate portion further enhances this reactivity by increasing the electrophilicity of the sulfur atom through its electron-withdrawing effect. These electronic factors contribute to the compound's utility in various synthetic transformations, particularly in the formation of sulfonamides.

Research has indicated that trichlorophenyl sulfonate esters exhibit different reactivity patterns compared to pentafluorophenyl sulfonate esters, with TCP sulfonates generally demonstrating greater stability . This enhanced stability allows for a broader range of chemical transformations to be performed in the presence of TCP sulfonates without degradation of the reagent, expanding their synthetic utility in complex reaction sequences.

Applications in Organic Synthesis

Sulfonamide Synthesis

The primary application of 2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate is in the synthesis of sulfonamides, which are important structural motifs in pharmaceutical compounds, particularly antibiotics . The compound can react with various amines to form sulfonamides under appropriate conditions. Research has established suitable reaction conditions for both simple aliphatic amines and more challenging aniline derivatives, demonstrating the versatility of this reagent in sulfonamide synthesis .

The general reaction for sulfonamide formation can be represented as:

2,4,6-Trichlorophenyl 3-(trifluoromethyl)benzenesulfonate + R-NH₂ → 3-(Trifluoromethyl)-N-R-benzenesulfonamide + 2,4,6-Trichlorophenol

Advantages Over Alternative Reagents

Compared to pentafluorophenyl (PFP) sulfonate esters, which are also used for sulfonamide synthesis, 2,4,6-trichlorophenyl (TCP) sulfonate esters offer several advantages that make them attractive alternatives in certain synthetic contexts . These advantages include:

-

Lower toxicity of the trichlorophenol leaving group compared to pentafluorophenol

-

Reduced cost of the trichlorophenol starting material

-

Greater stability, allowing for a broader range of transformations

-

Differential reactivity that can be exploited in selective sulfonamide formation

Table 2: Comparison of TCP and PFP Sulfonate Esters

| Property | TCP Sulfonates | PFP Sulfonates |

|---|---|---|

| Toxicity | Lower | Higher |

| Cost | Lower | Higher |

| Stability | Greater | Lesser |

| Reactivity with Amines | Moderate | High |

| Selectivity Potential | High | Moderate |

Palladium Chemistry Applications

The enhanced stability of TCP sulfonate esters compared to PFP sulfonates makes them particularly suitable for applications involving palladium chemistry . Research has demonstrated that a broader range of palladium-catalyzed transformations can be achieved in the presence of TCP sulfonates without degradation of the sulfonate ester functionality. This has enabled the synthesis of more elaborate TCP sulfonates through palladium-mediated reactions, expanding the structural diversity accessible through these reagents in synthetic organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume